molecular formula C16H19FN3O6Na B601331 Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)- CAS No. 368891-70-7

Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

Cat. No. B601331
M. Wt: 391.33
InChI Key:
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Description

PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.

Scientific Research Applications

Anticonvulsant Activity

Glycine derivatives have been explored for their potential anticonvulsant properties. For example, a study synthesized a series of 3-aminopyrroles, starting from acetophenone and glycine derivatives, which exhibited considerable anticonvulsant activity with a notable lack of neurotoxicity. These compounds, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, were found to block sodium channels in a frequency-dependent manner, indicating potential therapeutic applications for neurological disorders (Unverferth et al., 1998).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds using glycine derivatives has been studied. For instance, 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine were prepared via aldol condensation of specific fluoro-benzaldehydes with an oxazolidinone (a chiral glycine equivalent), leading to compounds with high enantiomeric excess. These findings highlight the role of glycine derivatives in the synthesis of fluorinated compounds, which are valuable in various chemical and pharmaceutical applications (Herbert et al., 2001).

Antagonists for Neurodegenerative Disorders

Glycine derivatives have been investigated as antagonists for the allosteric glycine site of the NMDA receptor complex, potentially beneficial in treating neurodegenerative disorders. ACEA 1021, a glycine site antagonist, was studied for its effects on various neurological functions in rats. It demonstrated promising anticonvulsive and neuroprotective properties, albeit with minor anti-parkinsonian effects (Kretschmer et al., 1997).

Antibacterial Agents

Studies on oxazolidinone analogs, which include glycine derivatives, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These novel oxazolidinone analogs showed effectiveness against various strains of bacteria, including those resistant to common antibiotics, suggesting their potential as new antibacterial agents (Zurenko et al., 1996).

Synthesis of Amino Acids and Peptides

Glycine derivatives play a crucial role in the synthesis of amino acids and peptides. For example, the reaction of glycine with inorganic sodium cyclo-triphosphate led to the formation of dipeptides and phosphorylated amino acid products. Such reactions are important in understanding and mimicking biochemical processes, as well as in the development of pharmaceutical compounds (Inoue et al., 1993).

Cytotoxicity and Clastogenicity of Phosphonic Acids

The cytotoxicity and clastogenicity of novel α-aminophosphonic acids, synthesized from glycine derivatives, have been evaluated. These compounds, including α-ethyl-N-(phosphonomethyl) glycine, were tested for their effects, suggesting potential applications in understanding and managing cellular processes related to toxicity and genetic damage (Naydenova et al., 2007).

properties

IUPAC Name

2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXQNABWWZJSO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858328
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

CAS RN

368891-70-7
Record name N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368891-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-142586
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-142586
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 2
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 3
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 4
Reactant of Route 4
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 5
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Reactant of Route 6
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

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